![molecular formula C8H8N2OS B017430 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-25-3](/img/structure/B17430.png)

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

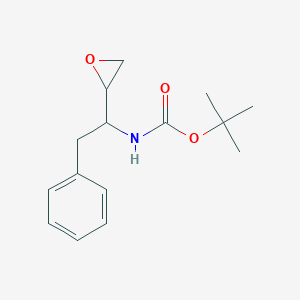

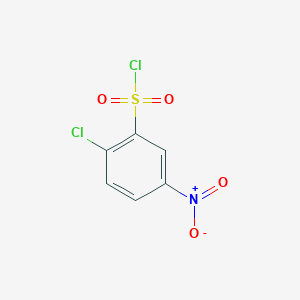

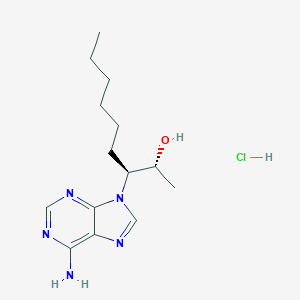

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, also known as CITCO, is an imidazothiazole derivative . It has a molecular formula of C8H8N2OS and a molecular weight of 180.227 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular structure of 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde consists of an imidazo[2,1-b]thiazole ring substituted with two methyl groups at positions 2 and 6 and a carbaldehyde group at position 5 .Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have not been reported, similar compounds have been studied. For example, 2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .Physical And Chemical Properties Analysis

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a solid compound . It has a molecular weight of 180.227 and a molecular formula of C8H8N2OS .Applications De Recherche Scientifique

Chemical Properties

The compound “2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has the molecular formula C8H8N2OS and a molecular weight of 180.227 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Anticancer Applications

A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Among the compounds, one particularly stood out with its IC50 (9.76µM) and SI (14.99) values on MCF-7 cells .

Apoptosis Induction

Flow cytometry analysis proved that the treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Molecular Docking Studies

In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies .

Activation of Constitutive Androstane Receptor (CAR)

CITCO, an imidazothiazole derivative, stimulates human constitutive androstane receptor (CAR) nuclear translocation . This suggests potential applications of “2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” in the field of endocrinology and metabolism.

DNA Interaction

Compounds like Voreloxin, which are based on the thiazole moiety, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This suggests potential applications of “2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” in the field of genomics and molecular biology.

Mécanisme D'action

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It’s worth noting that other imidazothiazole derivatives have been found to interact with dna and topoisomerase ii, leading to dna double-strand breaks .

Result of Action

Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .

Propriétés

IUPAC Name |

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPQGPDZMPQWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429324 |

Source

|

| Record name | 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

102410-25-3 |

Source

|

| Record name | 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)